

Application Notes and Protocols: 4-Ethyl-2-methoxyphenol as an Analytical Standard

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Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

Cat. No.: B121337

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Introduction

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic compound naturally present in various foods and beverages, including red wine and coffee.^{[1][2]} It is characterized by a distinctive smoky, spicy, and woody aroma.^[3] Beyond its role as a flavoring agent in the food industry, **4-Ethyl-2-methoxyphenol** serves as a valuable analytical standard in research and quality control settings.^{[3][4][5]} Its well-defined chemical properties and availability as a high-purity reference material make it suitable for the development and validation of analytical methods to quantify its presence in various matrices.^{[5][6]} This document provides detailed application notes and protocols for the use of **4-Ethyl-2-methoxyphenol** as an analytical standard, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Chemical Properties

A clear understanding of the physicochemical properties of **4-Ethyl-2-methoxyphenol** is fundamental for its use as an analytical standard.

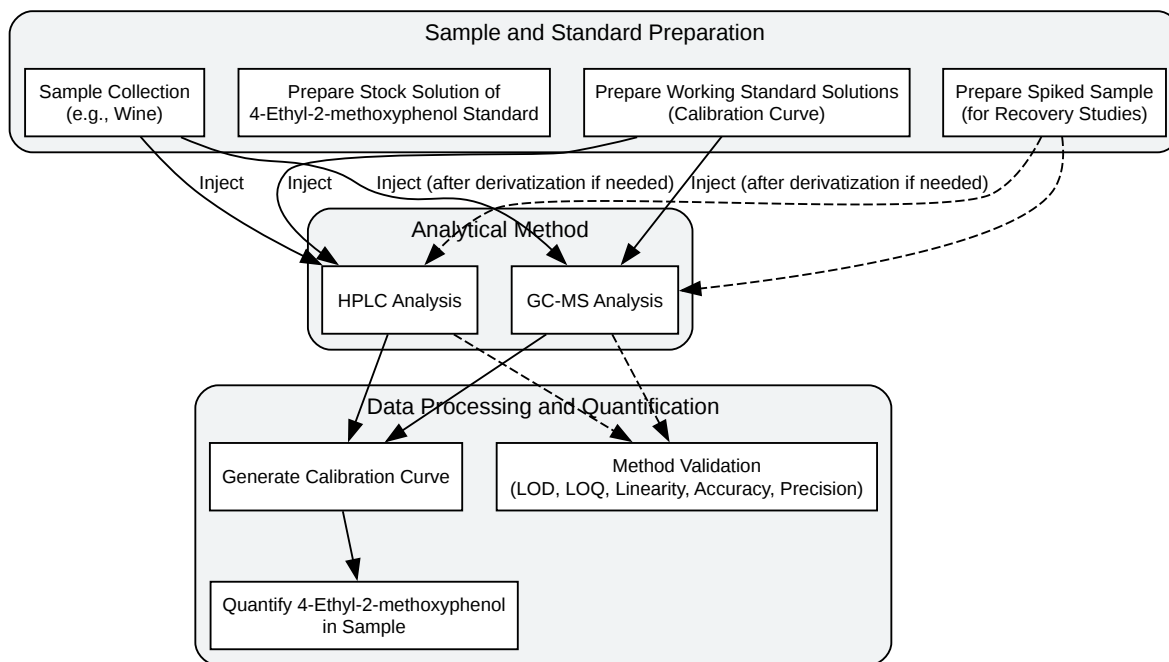
Property	Value	Reference
CAS Number	2785-89-9	[7][8]
Molecular Formula	C ₉ H ₁₂ O ₂	[7][8]
Molecular Weight	152.19 g/mol	[7][8]
Appearance	Clear colorless to light yellow liquid	[9]
Odor	Warm, sweet, spicy-medicinal	
Boiling Point	234-236 °C	[7]
Density	1.063 g/mL at 25 °C	[7]

Application: Quantification in Food and Beverage Samples

4-Ethyl-2-methoxyphenol is a key aroma compound and a potential indicator of microbial activity in products like wine.[10][11] Accurate quantification is crucial for quality assessment.

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of **4-Ethyl-2-methoxyphenol** in a liquid sample, such as wine, using an analytical standard.



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Caption: General workflow for the quantification of **4-Ethyl-2-methoxyphenol**.

Experimental Protocols

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **4-Ethyl-2-methoxyphenol** using HPLC with UV detection.

1. Instrumentation and Reagents

- HPLC system with a UV detector

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- **4-Ethyl-2-methoxyphenol** analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)[1][4]

2. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-Ethyl-2-methoxyphenol** standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

- Liquid Samples (e.g., Wine): Dilute the sample 10-fold with methanol and filter through a 0.45 µm syringe filter before injection.[10]

4. HPLC Conditions

Parameter	Setting
Mobile Phase	Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)[1][4]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	280 nm[11]

5. Data Analysis

- Generate a calibration curve by plotting the peak area of the working standards against their concentrations.
- Determine the concentration of **4-Ethyl-2-methoxyphenol** in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive detection and quantification of **4-Ethyl-2-methoxyphenol**. Derivatization may be employed to improve chromatographic performance.

1. Instrumentation and Reagents

- GC-MS system with a capillary column (e.g., PEG coated, 30 m x 0.25 mm i.d. x 0.25 μ m film thickness)[[12](#)]
- **4-Ethyl-2-methoxyphenol** analytical standard ($\geq 98\%$ purity)
- Methanol (GC grade)
- Pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)[[13](#)]
- Helium (carrier gas)

2. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
- Working Standard Solutions: Prepare a series of working standards in methanol.

3. Sample and Standard Derivatization

- Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.

- To the dried residue, add 50 μ L of BSTFA with 1% TMCS and 50 μ L of pyridine.[13]
- Seal the vial and heat at 70°C for 30 minutes.[3]
- Cool to room temperature before injection.

4. GC-MS Conditions

Parameter	Setting
Injector Temperature	250 °C (or 523 K)[12]
Carrier Gas Flow	1 mL/min (Helium)
Oven Temperature Program	Initial temperature of 40°C (or 313 K), ramp at 10 K/min to 250°C (or 523 K)[12]
Ion Source Temperature	230 °C
Acquisition Mode	Selected Ion Monitoring (SIM) for quantification

5. Data Analysis

- Generate a calibration curve using the derivatized working standards.
- Quantify the derivatized **4-Ethyl-2-methoxyphenol** in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of **4-Ethyl-2-methoxyphenol** and related compounds using different analytical techniques.

Parameter	HPLC-DAD	LC-MS/MS	Reference
Linearity Range	10 - 5000 µg/L	10 - 5000 µg/L	[11]
Limit of Detection (LOD)	10 µg/L	10 µg/L	[11]
Limit of Quantification (LOQ)	50 µg/L	50 µg/L	[11]

Note: These values are for 4-ethylguaiacol in wine and may vary depending on the specific matrix and experimental conditions.

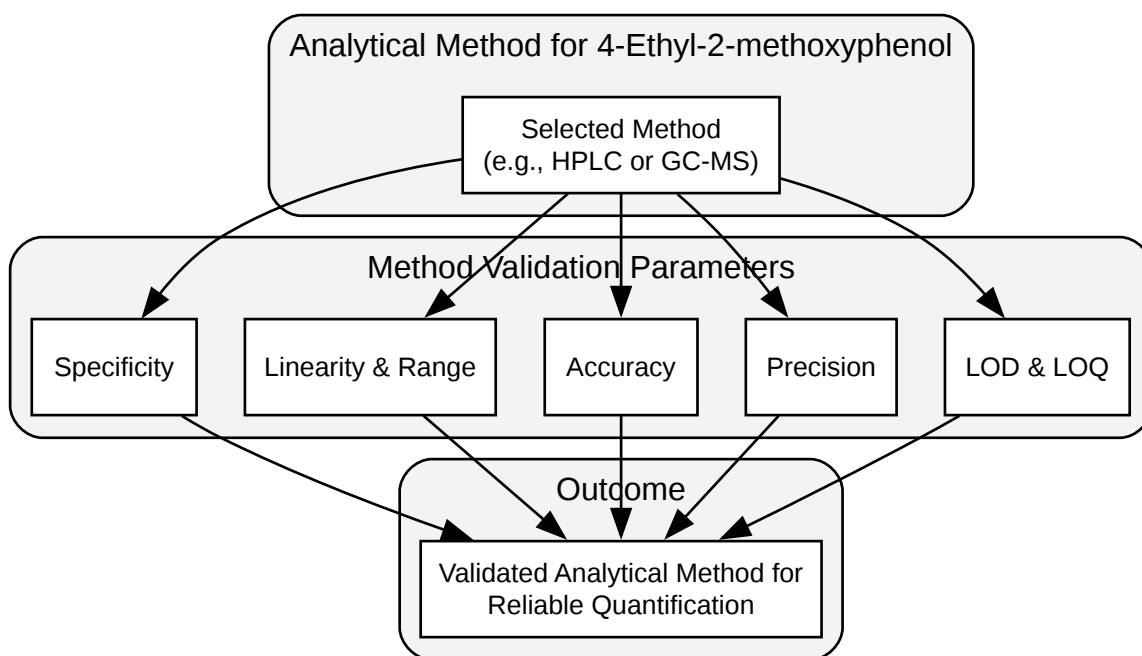
Method Validation

For routine applications, the analytical methods described should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in method validation for quantifying **4-Ethyl-2-methoxyphenol**.



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Caption: Logical relationship of method validation parameters.

Conclusion

4-Ethyl-2-methoxyphenol is a versatile analytical standard for the development and validation of quantitative methods. The protocols provided herein for HPLC and GC-MS analysis serve as a foundation for researchers and professionals in various fields, including food science and drug development. Proper method validation is essential to ensure the generation of accurate and reliable data for quality control and research purposes.

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